molecular formula C25H33N3O5S2 B2732024 methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-01-8

methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2732024
CAS No.: 449768-01-8
M. Wt: 519.68
InChI Key: VKCMLXWBBXXKOZ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 449767-97-9) is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a sulfonamide-linked benzamido group and an isopropyl moiety. Its structure integrates a 2-methylpiperidinyl sulfonyl group at the para-position of the benzamido scaffold, which likely enhances its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-16(2)27-14-12-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-5-7-17(28)3/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCMLXWBBXXKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzamido and Sulfonyl Groups: This step typically involves the use of sulfonyl chlorides and amines in the presence of a base to form the sulfonamide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or benzamido groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido or thieno[2,3-c]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with overlapping pharmacophores or therapeutic targets. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Implications
Target Compound Thieno[2,3-c]pyridine - 2-Methylpiperidinyl sulfonyl benzamido
- 6-Isopropyl group
- Methyl ester at C3
Enhanced lipophilicity due to isopropyl and piperidinyl groups; potential for CNS penetration .
Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 449767-97-9 variant) Thieno[2,3-c]pyridine - Methyl(phenyl)sulfamoyl benzamido
- 6-Isopropyl group
- Methyl ester at C3
Reduced steric bulk compared to 2-methylpiperidinyl sulfonyl; may alter receptor binding kinetics .
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12, ) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine - Chlorophenyl and methoxyphenyl substituents
- Triazole linker
Broader π-π stacking capacity due to aromatic substituents; likely targets kinases or DNA repair enzymes .
6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Pyrazolo[3,4-b]pyridine - 5-Methylthiophen-2-yl
- Isopropyl group
- Free carboxylic acid
Higher polarity due to carboxylic acid; potential for improved aqueous solubility but reduced blood-brain barrier penetration .

Key Findings:

Sulfonamide Variations : The target compound’s 2-methylpiperidinyl sulfonyl group offers greater conformational rigidity compared to the methyl(phenyl)sulfamoyl analog, which may improve target selectivity in enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Substituent Effects : The isopropyl group in the target compound and its analogs increases steric hindrance, which may reduce off-target interactions but also limit solubility. In contrast, the methoxyphenyl and chlorophenyl groups in Compound 12 () enhance hydrophobic interactions in protein binding pockets .

Biological Activity

Methyl 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 1217031-37-2
  • Molecular Formula : C25H34ClN3O5S2
  • Molecular Weight : 556.1376 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine and sulfonamide groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Anticancer Activity

Thieno[2,3-c]pyridine derivatives have been investigated for their anticancer properties. Compounds within this class have shown promise as inhibitors of various kinases involved in cancer progression . The methyl compound's ability to inhibit specific signaling pathways could be explored further in preclinical models.

Enzyme Inhibition

Recent studies have reported that piperidine derivatives can act as inhibitors of enzymes such as α-glucosidase. In vitro evaluations have shown that certain modifications to the piperidine structure enhance inhibitory activity . The methyl compound's structural features may allow it to function similarly, warranting further investigation into its enzyme inhibition capabilities.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityPiperidine derivatives showed significant efficacy against specific bacterial and fungal strains .
Anticancer PotentialThieno[2,3-c]pyridine derivatives exhibited kinase inhibition properties relevant to cancer treatment .
Enzyme InhibitionModifications in piperidine structures enhanced α-glucosidase inhibition .

Q & A

Basic Research Questions

What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions with precise control of parameters:

  • Key Steps : Formation of the thieno[2,3-c]pyridine core, followed by sulfonylation and amide coupling .
  • Reagents/Conditions :
    • Sulfonyl Group Introduction : Use of 2-methylpiperidine and sulfonyl chloride under anhydrous conditions .
    • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates; reflux temperatures (80–120°C) for cyclization .
  • Catalysts : Triethylamine or NaH for deprotonation .
  • Purity Control : HPLC with C18 columns (≥95% purity) and NMR (¹H/¹³C) for structural confirmation .

What standard analytical methods are used for characterization?

Technique Purpose Key Observations
NMR Confirm backbone structure and substituentsDistinct peaks for piperidinyl protons (δ 1.2–3.5 ppm) and thienopyridine aromatic signals (δ 6.8–8.2 ppm) .
HPLC Assess purity and monitor reaction progressRetention time: ~12.3 min (C18 column, acetonitrile/water gradient) .
Mass Spectrometry (MS) Verify molecular weightESI-MS: [M+H]⁺ at m/z 519.63 .

How do solubility and stability impact experimental design?

  • Solubility : Soluble in DMSO (>10 mg/mL) and DCM; limited solubility in aqueous buffers (<0.1 mg/mL) .
  • Stability : Degrades at >40°C; store at –20°C under inert atmosphere. Stability in DMSO solutions: >1 month at –80°C .

Advanced Research Questions

How to resolve contradictions in biological activity data across studies?

Discrepancies in kinase inhibition IC₅₀ values (e.g., 5 nM vs. 50 nM) may arise from:

  • Assay Conditions : Variations in ATP concentrations (10 μM vs. 1 mM) .
  • Cellular Models : Differences in membrane permeability (e.g., P-glycoprotein expression) .
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .

What strategies optimize yield and selectivity in large-scale synthesis?

Parameter Optimization Approach Example
Solvent Switch from DMF to THF for reduced side reactionsYield increases from 60% to 85% .
Catalyst Use Pd(OAc)₂/XPhos for Suzuki couplingsEnhances coupling efficiency (90% yield) .
Workflow Bayesian optimization for reaction variablesReduces trial runs by 50% .

How to identify and validate biological targets?

  • In Silico Screening : Molecular docking against kinase libraries (e.g., PDB: 3POZ for PI3Kγ) .
  • Experimental Validation :
    • Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler™) .
    • Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., HCT-116, MCF-7) .

How to address impurities or epimerization during synthesis?

  • Chromatographic Separation : Use chiral HPLC (Chiralpak AD-H column; heptane/ethanol) to resolve epimers .
  • Reaction Quenching : Rapid cooling to –78°C after sulfonylation minimizes racemization .
  • Analytical Monitoring : LC-MS tracking of intermediates with retention time shifts >0.5 min indicate impurities .

Notes

  • Methodological Rigor : Cross-validate spectral data (e.g., HSQC for ¹³C-¹H correlations) to confirm regiochemistry .
  • Advanced Tools : Integrate computational workflows (e.g., DFT for transition-state modeling) to predict reaction pathways .

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